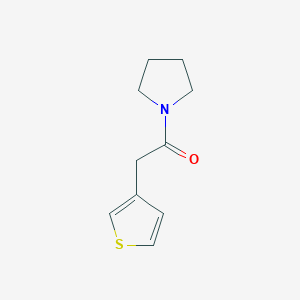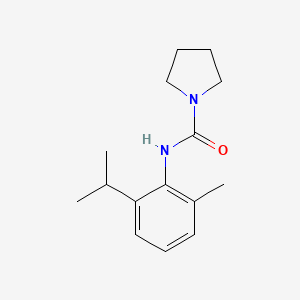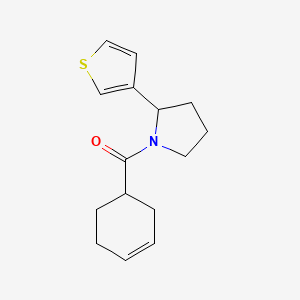
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized in 2009 and has since been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomes, which are essential for the growth and proliferation of cancer cells. This compound has been shown to be selective for cancer cells, as it does not affect normal cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the formation of ribosomes, leading to a decrease in protein synthesis and cell proliferation. In addition, this compound has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels that are essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. Another advantage is its ability to target cancer cells that are resistant to traditional chemotherapy. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. In addition, this compound has been shown to have off-target effects, which can complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another direction is the investigation of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the development of this compound analogues with improved selectivity and efficacy is an area of active research. Finally, the use of this compound in combination with biomarkers to identify patients who are most likely to respond to treatment is an area of interest for personalized medicine.
Conclusion
In conclusion, this compound is a promising candidate for cancer treatment that selectively targets cancer cells by inhibiting RNA polymerase I transcription. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for cancer treatment.
Synthesemethoden
The synthesis of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves several steps, including the reaction of 3,4-dihydro-2H-pyrrole with ethyl acetoacetate, followed by a Michael addition reaction with thiophene-2-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential use in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomes. This compound has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h1-2,8,10-12,14H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKROUGIRTYZOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


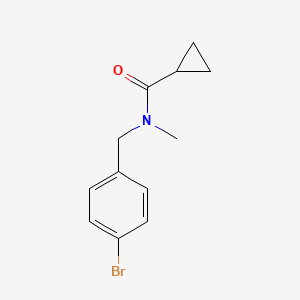

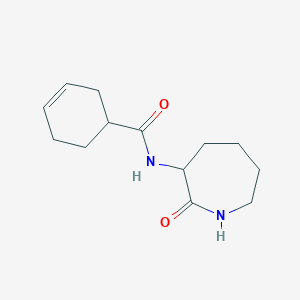
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
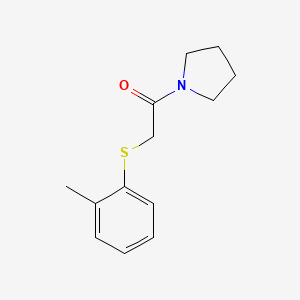
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
